molecular formula C15H25BrCl2N2O3 B2729705 1-(4-Bromophenoxy)-3-(4-(2-hydroxyethyl)piperazin-1-yl)propan-2-ol dihydrochloride CAS No. 1216999-81-3

1-(4-Bromophenoxy)-3-(4-(2-hydroxyethyl)piperazin-1-yl)propan-2-ol dihydrochloride

Cat. No.: B2729705
CAS No.: 1216999-81-3
M. Wt: 432.18
InChI Key: BRDNAUQRFWSLGI-UHFFFAOYSA-N
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Description

1-(4-Bromophenoxy)-3-(4-(2-hydroxyethyl)piperazin-1-yl)propan-2-ol dihydrochloride is a piperazine-based compound featuring a propan-2-ol backbone substituted with a 4-bromophenoxy group and a 4-(2-hydroxyethyl)piperazine moiety. The dihydrochloride salt enhances aqueous solubility, a critical factor for bioavailability in pharmaceutical applications.

Key structural attributes:

  • Piperazine modification: The 2-hydroxyethyl side chain on the piperazine ring improves hydrophilicity and hydrogen-bonding capacity.

Properties

IUPAC Name

1-(4-bromophenoxy)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propan-2-ol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23BrN2O3.2ClH/c16-13-1-3-15(4-2-13)21-12-14(20)11-18-7-5-17(6-8-18)9-10-19;;/h1-4,14,19-20H,5-12H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRDNAUQRFWSLGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)CC(COC2=CC=C(C=C2)Br)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25BrCl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-Bromophenoxy)-3-(4-(2-hydroxyethyl)piperazin-1-yl)propan-2-ol dihydrochloride, with the CAS number 1216999-81-3, is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

PropertyValue
Molecular FormulaC₁₅H₂₅BrCl₂N₂O₃
Molecular Weight432.2 g/mol
StructureChemical Structure

The compound exhibits biological activity primarily through its interaction with various receptors and enzymes in the body. It is believed to act as a modulator of neurotransmitter systems, particularly through the piperazine moiety, which is known for its influence on serotonin and dopamine receptors. This modulation can lead to various pharmacological effects including anxiolytic and antidepressant properties.

Antimicrobial Activity

Research indicates that derivatives of piperazine compounds often exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of various bacteria and fungi, suggesting that this compound may also possess similar properties. Specific tests have demonstrated effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli.

Antidepressant-like Effects

In animal models, compounds structurally similar to this compound have shown antidepressant-like effects. These effects are often evaluated using the forced swim test (FST) and tail suspension test (TST), where reductions in immobility time indicate potential antidepressant activity.

Case Studies

  • Case Study on Antimicrobial Efficacy : A study conducted on piperazine derivatives demonstrated that modifications at the para position of the phenyl ring significantly enhanced antibacterial activity against Gram-positive bacteria. The study highlighted that compounds with bromine substitutions showed increased potency compared to their non-brominated counterparts.
  • Neuropharmacological Evaluation : In a series of experiments assessing the neuropharmacological profile of piperazine derivatives, it was found that compounds with hydroxyethyl substitutions exhibited improved binding affinity for serotonin receptors, suggesting a mechanism for their anxiolytic effects.

Research Findings

Recent studies have focused on synthesizing analogs of this compound to explore structure-activity relationships (SAR). The following table summarizes key findings from various studies:

Study ReferenceBiological ActivityFindings
AntimicrobialEffective against E. coli and S. aureus
Antidepressant-like effectsReduced immobility in FST
Neuropharmacological evaluationIncreased binding affinity for serotonin receptors

Scientific Research Applications

Medicinal Chemistry

The compound is primarily utilized in medicinal chemistry as a potential therapeutic agent. Its structure suggests that it may exhibit significant biological activities, particularly as an anticancer agent. For instance, Mannich bases derived from similar structures have shown promise in treating various cancers by inhibiting cell proliferation in cancer cell lines such as MCF-7 and HepG2 .

Case Study: Anticancer Activity

A study highlighted the synthesis of Mannich bases that demonstrated cytotoxic effects against prostate cancer cells (PC-3). The results indicated that modifications to the piperazine structure could enhance potency, suggesting that 1-(4-Bromophenoxy)-3-(4-(2-hydroxyethyl)piperazin-1-yl)propan-2-ol dihydrochloride may share similar therapeutic potential .

Antimicrobial Properties

Research indicates that compounds with similar structural features possess antimicrobial properties. The bromophenoxy group is known for its ability to disrupt microbial cell membranes, leading to increased interest in this compound for developing antimicrobial agents. In particular, studies have suggested its potential in treating infections caused by resistant strains of bacteria .

Neurological Applications

The piperazine component of the compound is significant for neurological applications. Piperazine derivatives have been explored for their efficacy in treating anxiety and depression due to their interaction with serotonin receptors. This suggests that this compound could be investigated for similar psychiatric uses .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTargeted Cancer Cell LinesIC50 (µM)
Mannich Base AAnticancerMCF-7< 2
Mannich Base BAnticancerHepG2< 5
This compoundPotential AnticancerTBD

Note: TBD = To Be Determined; further studies are needed to establish specific IC50 values.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs differing in phenoxy substituents, piperazine modifications, or salt forms. Data are derived from synthesis reports, pharmacological studies, and physicochemical analyses.

Table 1: Structural and Physicochemical Comparison

Compound Name (Dihydrochloride Salts Unless Noted) Phenoxy Substituent Piperazine Modification Molecular Weight (g/mol) Key Properties
1-(4-Bromophenoxy)-3-(4-(2-hydroxyethyl)piperazin-1-yl)propan-2-ol 4-Bromo 2-Hydroxyethyl 482.26 (free base) High hydrophilicity due to hydroxyethyl group; bromine enhances lipophilicity
1-(2-Allylphenoxy)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propan-2-ol 2-Allyl 2-Hydroxyethyl 452.37 Allyl group increases steric hindrance; moderate solubility
1-[4-(Adamantan-1-yl)phenoxy]-3-(4-methylpiperazin-1-yl)propan-2-ol 4-Adamantyl 4-Methyl 497.46 Adamantyl group significantly increases hydrophobicity; potential for CNS penetration
1-(4-Chlorophenoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol 4-Chloro 4-(4-Methoxyphenyl) 481.37 Methoxyphenyl enhances π-π stacking; chloro substituent balances lipophilicity
1-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-(2-nitrophenoxy)propan-2-ol 2-Nitro 4-(4-Methoxyphenyl) 460.35 Nitro group introduces strong electron-withdrawing effects; may reduce metabolic stability
1-(3-Chlorophenyl)-3-(4-(3-chlorophenyl)piperazin-1-yl)propan-2-ol (Impurity H) 3-Chloro 4-(3-Chlorophenyl) 454.34 Dichlorinated structure increases halogen bonding potential

Key Structural Differences and Implications

a. Phenoxy Substituent Variations
  • Halogen vs. Nitro Groups : Bromine (target compound) and chlorine (e.g., ) are halogens with moderate electron-withdrawing effects, whereas nitro groups (e.g., ) are stronger electron-withdrawing moieties. Bromine’s larger atomic radius may enhance van der Waals interactions in hydrophobic binding pockets compared to chlorine or nitro .
b. Piperazine Modifications
  • Hydroxyethyl vs. Methyl or Methoxyphenyl : The 2-hydroxyethyl group (target compound, ) increases hydrogen-bonding capacity, favoring aqueous solubility. In contrast, 4-methyl () or 4-methoxyphenyl () groups prioritize lipophilicity, which may improve membrane permeability but reduce solubility .
c. Salt Forms
  • Dihydrochloride salts (target compound, ) are common for ionizable piperazine derivatives, enhancing solubility. Trihydrochloride salts (e.g., ) are less common and may indicate higher basicity due to additional protonation sites .

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